3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S49076 hydrochloride is a novel, potent inhibitor of receptor tyrosine kinases, specifically targeting MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3. These kinases are implicated in various human malignancies, making S49076 hydrochloride a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S49076 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route is proprietary, but it typically involves:
- Formation of the thiazolidinedione core.
- Introduction of the indole moiety.
- Functionalization with a morpholinylmethyl group .
Industrial Production Methods
Industrial production of S49076 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of high-yield reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
S49076 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of S49076 hydrochloride, each with potentially different biological activities .
Scientific Research Applications
S49076 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly for tumors resistant to other therapies.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
S49076 hydrochloride exerts its effects by inhibiting the kinase activity of MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3. This inhibition blocks the phosphorylation of these receptors, disrupting downstream signaling pathways such as the phosphoinositide 3-kinase-AKT-mammalian target of rapamycin and RAS-RAF-mitogen-activated protein kinase-extracellular signal-regulated kinase pathways. This leads to reduced cell proliferation, migration, and survival, making it effective against various cancers .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another MET inhibitor but with different kinase selectivity.
Cabozantinib: Inhibits MET and VEGFR2 but has a broader kinase inhibition profile.
Erdafitinib: Specifically targets fibroblast growth factor receptors but does not inhibit MET or AXL
Uniqueness
S49076 hydrochloride is unique due to its potent inhibition of multiple kinases (MET, AXL/MER, and fibroblast growth factor receptors 1, 2, and 3) with high specificity and efficacy. This multi-target approach makes it particularly effective in overcoming resistance mechanisms in cancer therapy .
Biological Activity
The compound 3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O4S with a molecular weight of 442.96 g/mol. The structural components include:
- A thiazolidinedione core.
- A morpholine moiety.
- An indole derivative.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazolidinedione structure suggests potential activity in modulating glucose metabolism and insulin sensitivity, similar to other compounds in this class.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays indicated that it exhibits moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and urease. The results showed significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease or urinary tract infections.
Case Studies
-
In Vivo Studies
- A study involving animal models demonstrated the compound’s efficacy in reducing blood glucose levels, indicating its potential as an antidiabetic agent. The results showed a significant reduction in fasting blood glucose levels after administration over a period of four weeks.
-
In Silico Studies
- Molecular docking studies revealed that the compound binds effectively to several target proteins involved in metabolic pathways, further supporting its role as a potential therapeutic agent in metabolic disorders.
Properties
IUPAC Name |
3-[[3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S.ClH/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25;/h1-2,7-10,23H,3-6,11-13H2,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAJUOIYZSJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.